molecular formula C13H19BN2O3 B6338166 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester CAS No. 2096342-24-2

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester

Cat. No. B6338166
CAS RN: 2096342-24-2
M. Wt: 262.11 g/mol
InChI Key: INOAWRYTFGERMD-UHFFFAOYSA-N
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Description

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester (MPB) is an organic compound used in various scientific research applications. It is a boronic acid ester of methylcarbamoyl pyridine, and is used as a building block in organic synthesis and as a reagent in various reactions. MPB is a versatile compound that has been used in many areas of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in various scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical and physiological processes. It has been used in the synthesis of various drugs, including antidiabetic agents and antibiotics, and in the study of the mechanism of action of certain drugs. Additionally, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is not completely understood. However, it is believed that the boronic acid group of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester binds to the active sites of enzymes, thereby inhibiting their activity. In addition, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to interact with certain proteins, leading to the formation of covalent bonds and the inhibition of protein function.
Biochemical and Physiological Effects
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of certain proteins and other molecules. Additionally, it has been shown to interact with certain proteins, resulting in the inhibition of their function. Furthermore, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to interact with certain receptors, leading to the modulation of their activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester in laboratory experiments is its versatility. It can be used in a wide range of reactions, and can be used to synthesize a variety of compounds. Additionally, it is relatively easy to synthesize, and is relatively inexpensive. However, one of the main limitations of using 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is that it is not very stable, and is prone to degradation under certain conditions.

Future Directions

In the future, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester could be used in a variety of research applications, including the development of new drugs and therapies. Additionally, it could be used to study the mechanism of action of certain drugs, and to study the structure and function of proteins. Furthermore, it could be used to study the biochemical and physiological effects of certain compounds, and to develop new methods for synthesizing organic compounds. Finally, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Synthesis Methods

The synthesis of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester can be accomplished via a two-step reaction. The first step involves the reaction of pyridine-3-boronic acid with methyl carbamate in the presence of a base, such as sodium hydroxide or potassium carbonate. The second step involves the addition of pinacol to the reaction mixture, which is then heated to a temperature of approximately 100°C. The resulting product is a white solid that is soluble in organic solvents.

properties

IUPAC Name

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-16-10(9)11(17)15-5/h6-8H,1-5H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOAWRYTFGERMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester

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